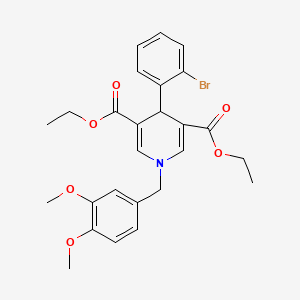![molecular formula C20H15Cl2NO5 B6126954 N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B6126954.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide, commonly known as BDF 6108, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDF 6108 is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in metabolic regulation and energy homeostasis.
Aplicaciones Científicas De Investigación
BDF 6108 has been extensively studied for its potential therapeutic applications in various fields of medicine, including metabolic disorders, cardiovascular diseases, and cancer. PPARδ agonists have been shown to improve insulin sensitivity and glucose metabolism, making them a promising target for the treatment of type 2 diabetes. BDF 6108 has also been found to have cardioprotective effects, reducing inflammation and oxidative stress in the heart. Additionally, studies have shown that PPARδ agonists like BDF 6108 can inhibit the growth and proliferation of cancer cells, making them a potential treatment option for certain types of cancer.
Mecanismo De Acción
BDF 6108 is a selective agonist for PPARδ, a nuclear receptor that regulates gene expression in response to ligand binding. When BDF 6108 binds to PPARδ, it induces a conformational change that allows it to form a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences in the promoter regions of target genes, leading to changes in gene expression.
Biochemical and Physiological Effects:
BDF 6108 has been found to have a variety of biochemical and physiological effects. In animal studies, BDF 6108 has been shown to improve glucose tolerance and insulin sensitivity, reduce inflammation and oxidative stress in the heart, and inhibit the growth and proliferation of cancer cells. Additionally, BDF 6108 has been found to increase fatty acid oxidation and reduce lipid accumulation in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDF 6108 in lab experiments is its high selectivity for PPARδ, which allows for more specific targeting of this receptor compared to other PPAR agonists. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues besides the target tissue. Additionally, the optimal dosage and administration route for BDF 6108 in animal models is still being investigated.
Direcciones Futuras
There are several potential future directions for research on BDF 6108. One area of interest is the development of more potent and selective PPARδ agonists that can be used to target specific tissues and diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for BDF 6108 in animal models, as well as its safety and efficacy in human clinical trials. Finally, research on the mechanisms underlying the cardioprotective and anti-cancer effects of BDF 6108 could lead to the development of new therapies for these conditions.
Métodos De Síntesis
The synthesis of BDF 6108 involves several steps, starting with the reaction of 2,4-dichlorophenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 1,3-benzodioxole-5-carboxaldehyde to form the benzodioxole intermediate. The final step involves the reaction of the benzodioxole intermediate with 2-furancarboxylic acid chloride to form BDF 6108.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO5/c21-13-2-5-16(15(22)8-13)25-10-14-3-6-18(28-14)20(24)23-9-12-1-4-17-19(7-12)27-11-26-17/h1-8H,9-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWKCCBKSSYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)
![1-(3,4-difluorobenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6126894.png)
![2-amino-N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6126911.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6126920.png)
![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)
![2-{1-benzyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126934.png)

![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B6126959.png)